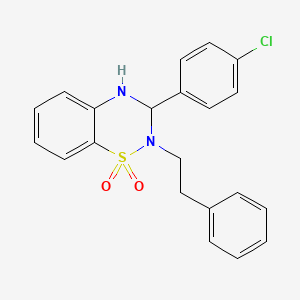
5,5-diethoxypent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-diethoxypent-3-yn-2-ol is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol It is a propargylic alcohol, characterized by the presence of an ethoxy group and a hydroxyl group attached to a pentynyl chain
Preparation Methods
The synthesis of 5,5-diethoxypent-3-yn-2-ol typically involves the reaction of propargylic alcohols with ethoxy groups. One common method is the stereospecific reduction of 1-substituted 4,4,5,5-tetraethoxy-2-pentyn-1-ols. This reduction can be achieved using hydrogenation over Lindlar’s catalyst to yield (Z)-allylic alcohols or by treatment with lithium aluminum hydride to produce (E)-allylic alcohols . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and stereochemistry of the product.
Chemical Reactions Analysis
5,5-diethoxypent-3-yn-2-ol undergoes various chemical reactions, including:
Substitution: The ethoxy groups can act as leaving groups under certain conditions, allowing for substitution reactions.
Common reagents used in these reactions include Lindlar’s catalyst, lithium aluminum hydride, and potassium carbonate. The major products formed from these reactions are allylic and homoallylic alcohols, depending on the reaction conditions .
Scientific Research Applications
5,5-diethoxypent-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 5,5-diethoxypent-3-yn-2-ol involves its interaction with various molecular targets. The ethoxy groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and other proteins .
Comparison with Similar Compounds
5,5-diethoxypent-3-yn-2-ol can be compared with similar compounds such as:
5,5-diethoxypent-3-yn-2-one: This compound has a similar structure but contains a carbonyl group instead of a hydroxyl group.
5-(diethylamino)pent-3-yn-2-ol:
The uniqueness of this compound lies in its combination of ethoxy and hydroxyl groups, which provide distinct reactivity and potential for various applications.
Properties
IUPAC Name |
5,5-diethoxypent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8(3)10/h8-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYIPJRBAIRPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2652370.png)

![N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652374.png)




![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)


![Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate](/img/structure/B2652389.png)
![2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2652391.png)
